

Early preclinical studies of etoposide phosphate

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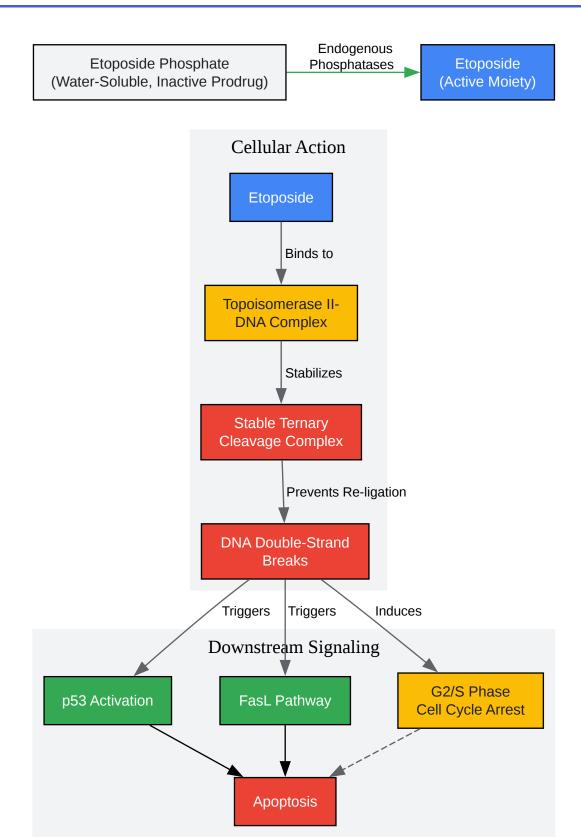
Compound of Interest		
Compound Name:	Etopofos	
Cat. No.:	B10828797	Get Quote

Mechanism of Action

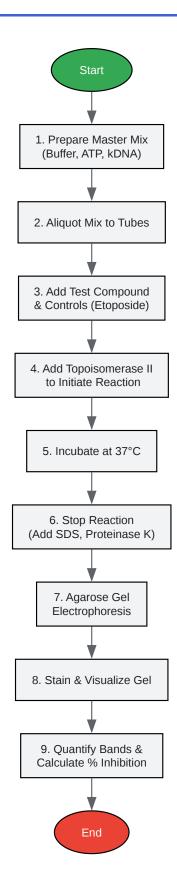
Etoposide phosphate is pharmacologically inactive until it undergoes rapid and complete conversion to its active moiety, etoposide, via dephosphorylation by endogenous phosphatases in the body.[2][6][7] The resultant etoposide exerts its cytotoxic effects by targeting DNA topoisomerase II, an essential enzyme involved in resolving topological DNA issues during replication, transcription, and chromatin remodeling.[2][8]

Etoposide acts as a "topoisomerase II poison."[8] It does not inhibit the enzyme's initial DNA cleavage activity but stabilizes the transient, covalent complex formed between topoisomerase II and DNA (known as the TopoIIcc).[8] This stabilization prevents the subsequent re-ligation of the DNA strands, leading to an accumulation of persistent, protein-linked double-strand breaks. [2][8] These irreparable DNA lesions trigger cell cycle arrest, primarily in the G2 and late S phases, and ultimately activate apoptotic pathways to induce programmed cell death.[2][5][6] Key signaling pathways implicated in etoposide-induced apoptosis include the p53 and Fas ligand (FasL) pathways.[2][8]









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